1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is an organic compound with the molecular formula C10H10F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-one moiety.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethyl ketone with 2-aminopyrimidine to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Formation of Piperidin-4-one:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and solubility.
4-(Trifluoromethyl)pyrimidine-2-thiol:
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQIUBQSDLJYKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594827 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-44-9 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.